Product packaging for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole(Cat. No.:)

2-(Chloromethyl)-6-ethylbenzo[d]oxazole

Cat. No.: B12855806
M. Wt: 195.64 g/mol
InChI Key: NAGNFRDKWKYLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Chloromethyl)-6-ethylbenzo[d]oxazole is a versatile chemical scaffold designed for synthetic elaboration and pharmaceutical research. The chloromethyl group at the 2-position is a highly reactive handle, allowing this compound to serve as a key intermediate in nucleophilic substitution reactions. Research on analogous 2-(halomethyl)oxazole compounds has demonstrated their utility in generating a diverse manifold of derivatives, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-methyl oxazoles when reacted with amines, thiols, and alkoxides, respectively . The benzoxazole core is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities. These activities include potential as anticancer agents, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, structural analogs have been investigated as potent inhibitors of enzymes like tyrosinase for skin-lightening applications and urease for treating gastroduodenal disorders . The reactive chloromethyl group enables researchers to efficiently build complex molecules around this pharmacologically relevant core, facilitating the discovery and development of new therapeutic candidates and functional materials. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B12855806 2-(Chloromethyl)-6-ethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(chloromethyl)-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

NAGNFRDKWKYLCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)CCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(Chloromethyl)benzoxazole Core

The formation of the benzoxazole (B165842) ring system is most commonly achieved through the cyclocondensation of a 2-aminophenol derivative with a suitable one-carbon electrophile. For the synthesis of 2-(chloromethyl) derivatives, this electrophile is typically derived from chloroacetic acid or its more reactive counterpart, chloroacetyl chloride.

Traditional methods for benzoxazole synthesis are well-established and widely used due to their reliability and straightforward implementation. These routes often involve high temperatures and stoichiometric amounts of reagents.

The most fundamental approach to synthesizing 2-substituted benzoxazoles is the direct condensation of a 2-aminophenol with a carboxylic acid or its derivative. nih.govnih.govmdpi.com In the specific case of 2-(chloromethyl)-6-ethylbenzo[d]oxazole, the reaction would involve 4-ethyl-2-aminophenol and a chloroacetylating agent.

The reaction between 2-aminophenol and chloroacetyl chloride or chloroacetic acid proceeds via an initial N-acylation to form an intermediate 2-hydroxyanilide. This intermediate then undergoes an acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole ring. thieme-connect.com Strong acids, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), are often employed to promote the final cyclization step, which typically requires heating. thieme-connect.com

Key Steps in Condensation Reaction:

N-Acylation: The amino group of 4-ethyl-2-aminophenol attacks the carbonyl carbon of chloroacetyl chloride (or chloroacetic acid).

Intermediate Formation: Formation of N-(2-hydroxy-5-ethylphenyl)-2-chloroacetamide.

Cyclodehydration: Acid-catalyzed removal of a water molecule leads to the closure of the oxazole (B20620) ring.

ReactantsReagents/ConditionsProductNotes
4-Ethyl-2-aminophenol, Chloroacetyl chloridePyridine, RefluxThis compoundClassical method requiring thermal conditions.
4-Ethyl-2-aminophenol, Chloroacetic acidPolyphosphoric acid (PPA), 150-200°CThis compoundHigh temperatures needed for cyclodehydration.

To improve efficiency and reduce the handling of intermediates, one-pot procedures have been developed for benzoxazole synthesis. beilstein-journals.org These methods combine multiple reaction steps into a single operation without isolating the intermediate compounds. For instance, an acid chloride can be generated in situ from the corresponding carboxylic acid, followed by reaction with the 2-aminophenol. researchgate.netgriffith.edu.au

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comresearchgate.net The direct coupling of microwave energy with the molecules in the reaction mixture allows for rapid and uniform heating. researchgate.net

The synthesis of 2-substituted benzoxazoles can be achieved by the microwave-assisted reaction of a 2-aminophenol with carboxylic acids or aldehydes under solvent-free or catalyst-free conditions. thieme-connect.commdpi.com This technique accelerates the condensation and cyclodehydration steps, often completing the reaction in minutes rather than hours. tandfonline.comtandfonline.com For the synthesis of this compound, a mixture of 4-ethyl-2-aminophenol and chloroacetic acid could be irradiated with microwaves to afford the product rapidly and in high yield. thieme-connect.com

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursGood thieme-connect.com
Microwave IrradiationMinutesExcellent tandfonline.comtandfonline.com

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents, reduce pollution and simplify purification processes. nih.gov

Polyethylene glycol (PEG), particularly PEG-400, has been successfully employed as a recyclable and non-toxic solvent for the synthesis of benzoxazoles. researchgate.netresearchgate.netrsc.org It acts as a reaction medium and can also promote the reaction. The synthesis of benzoxazole derivatives in PEG-400 at elevated temperatures (80-85 °C) has been shown to be efficient, with the significant advantage that the PEG can be recovered and reused. researchgate.netresearchgate.net

Solvent-free synthesis of benzoxazoles can also be achieved using ultrasound irradiation, which provides an alternative energy source to promote the reaction. nih.gov This method, often combined with a recyclable catalyst, offers fast reaction rates (e.g., 30 minutes) and high yields under mild conditions, with water being the only byproduct. nih.gov

Green Chemistry Approaches in Benzoxazole Synthesis

Catalyst-Mediated Synthesis (e.g., Cadmium Oxide Nanoparticles, Fe3O4@SiO2-SO3H Nanoparticles)

The construction of the benzoxazole core is frequently achieved through the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent. Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, yield, and environmental compatibility. Heterogeneous catalysts, such as metal oxide nanoparticles, are particularly valuable as they can be easily recovered and reused.

Readily available and recyclable copper(II) ferrite nanoparticles (CuFe₂O₄) have been demonstrated as an effective catalyst for the synthesis of benzoxazoles. organic-chemistry.org This method typically involves the reaction of substituted N-(2-halophenyl)benzamides, where the catalyst facilitates an intramolecular C-O coupling reaction. organic-chemistry.org While the provided example focuses on 2-arylbenzoxazoles, the principle can be extended to the synthesis of 2-alkyl-substituted benzoxazoles by selecting the appropriate acyl precursor. The magnetic properties of the ferrite nanoparticles allow for their simple separation from the reaction mixture using an external magnet, streamlining the purification process. nih.gov

Another approach involves the use of Lewis acid catalysts like samarium triflate [Sm(OTf)₃], which has been shown to be an efficient and reusable catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org This method is valued for its mild reaction conditions and adherence to green chemistry principles. organic-chemistry.org

The general scheme for synthesizing the 2-(chloromethyl)benzoxazole core involves the condensation of a 2-aminophenol with chloroacetic acid or one of its activated derivatives. The reaction is typically promoted by an acid catalyst and heat, leading to cyclodehydration.

Catalyst TypePrecursorsGeneral ConditionsAdvantages
Copper(II) Ferrite Nanoparticles N-(2-halophenyl)acetamidesHigh Temperature, SolventRecyclable, Magnetically Separable
Samarium Triflate 2-Aminophenol, AldehydeAqueous Medium, Mild ConditionsReusable, Environmentally Benign
Copper(II)-based Catalysts 2-Aminophenols, AlkynonesSolvent, HeatHigh Functional Group Tolerance
Brønsted Acid/CuI 2-Aminophenols, β-DiketonesHeatTolerates Various Substituents

Introduction of the Ethyl Substituent at the C-6 Position

The precise placement of the ethyl group at the C-6 position of the benzoxazole ring is critical and is most effectively controlled through precursor design and regioselective functionalization strategies.

Regioselectivity in the functionalization of the benzoxazole system can be achieved during the ring formation process. The substitution pattern on the starting aniline or 2-aminophenol precursor dictates the final position of substituents on the benzo portion of the heterocyclic system.

In copper-catalyzed C-H functionalization/C-O bond formation reactions, the position of cyclization is influenced by the electronic and steric nature of substituents on the aniline precursor. acs.orgacs.org For instance, reactions involving anilide precursors with a substituent at the meta position relative to the amide group often proceed with regioselectivity, cyclizing at the less sterically hindered C-6 position of the anilide to yield 5-substituted benzoxazoles. acs.org This strategy allows for predictable control over isomer formation. Direct C-H functionalization of a pre-formed benzoxazole ring is also a viable, though often more complex, strategy for introducing substituents. nitrkl.ac.in

The most direct and unambiguous method for synthesizing 6-ethylbenzoxazole derivatives is to begin with a precursor that already contains the ethyl group at the desired position. The key starting material for this compound is 4-ethyl-2-aminophenol .

The synthesis of the final benzoxazole then proceeds via the condensation of this substituted aminophenol with a reagent that provides the C-2 chloromethyl group. A common choice is chloroacetic acid or its derivatives (e.g., chloroacetyl chloride). The reaction involves an initial acylation of the amino group of 4-ethyl-2-aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the oxazole ring. This approach ensures that the ethyl group is unequivocally located at the C-6 position, as dictated by the structure of the initial precursor.

Synthetic Pathway:

Start with 4-ethyl-2-aminophenol: This precursor contains the ethyl group in the correct position (which will become position 6 on the benzoxazole ring).

Reaction with a Chloroacetylating Agent: Condensation with chloroacetic acid or chloroacetyl chloride.

Cyclodehydration: Heating in the presence of an acid catalyst (e.g., polyphosphoric acid) to facilitate ring closure and formation of this compound.

Derivatization and Chemical Reactivity of the Chloromethyl Group

The 2-(chloromethyl) group is a highly reactive electrophilic site, making it a valuable handle for the synthesis of a wide array of benzoxazole derivatives through nucleophilic substitution.

The chlorine atom on the methyl group at the C-2 position is a good leaving group, readily displaced by a variety of nucleophiles. This Sₙ2-type reaction allows for the introduction of diverse functional groups, extending the molecular scaffold for various applications. The reactivity is analogous to that of other α-halo-heterocycles, such as 2-(chloromethyl)benzimidazole, which readily undergoes substitution with nucleophiles. ias.ac.in

Primary and secondary amines are excellent nucleophiles that react efficiently with the chloromethyl moiety to form the corresponding 2-(aminomethyl)benzo[d]oxazole derivatives. The reaction typically proceeds under mild conditions, often in a polar solvent in the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction. ias.ac.in

This reaction is highly versatile, accommodating a wide range of amine derivatives, including aliphatic, aromatic, and heterocyclic amines. The resulting amino-functionalized benzoxazoles are important scaffolds in medicinal chemistry.

The table below illustrates the expected products from the reaction of this compound with various amine derivatives, based on the known reactivity of similar heterocyclic compounds. ias.ac.in

Amine NucleophileProduct Name
Piperidine 6-Ethyl-2-(piperidin-1-ylmethyl)benzo[d]oxazole
Morpholine 4-((6-Ethylbenzo[d]oxazol-2-yl)methyl)morpholine
N-Methylpiperazine 1-((6-Ethylbenzo[d]oxazol-2-yl)methyl)-4-methylpiperazine
Aniline N-((6-Ethylbenzo[d]oxazol-2-yl)methyl)aniline
Benzylamine N-((6-Ethylbenzo[d]oxazol-2-yl)methyl)-1-phenylmethanamine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

Reactions with Alkoxides and Thiolates

The 2-(chloromethyl) group readily undergoes nucleophilic substitution reactions with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, to yield the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base to generate the nucleophile in situ. For instance, 2-(halomethyl)oxazoles have been shown to react effectively with various alkoxides and in situ-generated phenoxides to produce the corresponding alkyl or phenyl ethers. nih.gov

Similarly, sulfur nucleophiles provide the analogous thioether products in high yields. nih.gov The reaction with thiophenoxide, for example, proceeds efficiently to form the 2-(phenylthiomethyl) derivative. nih.gov These thioethers can be further modified, for instance, through oxidation to the corresponding sulfone, which enhances the acidity of the methylene (B1212753) protons and facilitates subsequent carbon-carbon bond formation. nih.gov

Table 1: Nucleophilic Substitution with Alkoxides and Thiolates

Nucleophile Reagent Example Product Type
Alkoxide Sodium Ethoxide (NaOEt) 2-(Ethoxymethyl)-6-ethylbenzo[d]oxazole
Phenoxide Sodium Phenoxide (NaOPh) 6-Ethyl-2-(phenoxymethyl)benzo[d]oxazole
Thiolate Sodium Ethanethiolate (NaSEt) 2-((Ethylthio)methyl)-6-ethylbenzo[d]oxazole
Formation of Nitrile and Azide Intermediates

The displacement of the chloride ion by cyanide or azide anions provides access to valuable nitrile and azide intermediates, which serve as precursors for a wide range of functional groups.

The reaction with sodium cyanide introduces a nitrile group, creating a 2-(cyanomethyl)benzoxazole derivative. This transformation extends the carbon chain by one atom and provides a versatile chemical handle. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions.

The synthesis of 2-(azidomethyl)oxazoles from their corresponding halo-methyl precursors is a well-established transformation. beilstein-journals.orgbeilstein-journals.org For example, 2-(bromomethyl)oxazoles are treated with sodium azide (NaN₃) in an aqueous medium to afford the desired azido oxazoles with good selectivity. beilstein-journals.orgbeilstein-journals.org This reaction is a key step in producing building blocks that can be used in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form triazoles. nih.gov The azide functionality is a high-energy group that can be converted into other nitrogen-containing functionalities.

Table 2: Formation of Nitrile and Azide Derivatives

Reagent Product Type Potential Subsequent Transformations
Sodium Cyanide (NaCN) 2-(6-Ethylbenzo[d]oxazol-2-yl)acetonitrile Hydrolysis to carboxylic acid, reduction to amine

Carbon-Carbon Bond Formation at the 2-Methylene Position

Creating new carbon-carbon bonds at the 2-methylene position is a powerful strategy for elaborating the core benzoxazole structure. The reactivity of the 2-(halomethyl) group facilitates this transformation through several methods.

One common approach involves the alkylation of soft carbon nucleophiles, such as stabilized carbanions derived from malonic esters. The more reactive 2-(bromomethyl) analogue of the oxazole is particularly effective for the C-alkylation of a malonate carbanion. nih.govnih.gov This reaction, followed by saponification and decarboxylation, provides a concise route to compounds like Oxaprozin, a non-steroidal anti-inflammatory drug. nih.govnih.gov

Another strategy for carbon-carbon bond formation involves the Wittig reaction. The 2-(chloromethyl)benzoxazole can be converted into its corresponding triphenylphosphonium salt by reacting it with triphenylphosphine. nih.gov This phosphonium salt can then be treated with a base to generate a phosphorus ylide, which reacts with aldehydes or ketones to form alkenes, thereby extending the carbon framework at the 2-position. nih.gov

Table 3: Methods for Carbon-Carbon Bond Formation

Method Reagents Intermediate Product Class
Malonic Ester Synthesis Diethyl malonate, Base (e.g., NaH) Malonate carbanion Substituted propanoic acid derivatives

Exploration of Different Reaction Manifolds of 2-(Halomethyl)oxazoles

2-(Halomethyl)oxazoles are recognized as effective and reactive scaffolds that can be synthetically elaborated at the 2-position through various reaction pathways. nih.govnih.gov The versatility of the halomethyl group allows for a broad range of transformations beyond simple nucleophilic substitutions.

The reactivity of the halide can be tuned, with the 2-bromomethyl analogue offering a more reactive alternative to the chloromethyl compound. nih.govnih.gov These reactive intermediates are pivotal in the synthesis of numerous 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. nih.govnih.gov

The synthetic potential of these compounds is further demonstrated by their use in creating more complex heterocyclic systems. For instance, the reaction of 2-(chloromethyl)benzimidazole with various substrates has been used to synthesize 5-heterylthiazoles, showcasing the utility of halomethyl heterocycles as reactants in cyclization reactions. ias.ac.in While this example involves a benzimidazole, the principle applies to the analogous benzoxazole system, highlighting the potential for this compound to act as a key building block in the synthesis of diverse and complex molecules.

Computational and Theoretical Investigations of this compound and its Congeners

While specific computational and theoretical research on this compound is not extensively available in publicly accessible literature, a wealth of data exists for the broader class of benzoxazole derivatives. This body of work provides a strong framework for understanding the likely electronic, structural, and dynamic properties of the target molecule. By examining studies on analogous compounds, we can infer the methodologies and expected outcomes of computational analyses on this compound.

Computational and Theoretical Chemical Investigations

Molecular Docking Studies

Prediction of Binding Interactions with Molecular Targets

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. For benzoxazole derivatives, docking studies have been employed to elucidate their interactions with various biological targets, which is crucial for understanding their mechanism of action.

The structural framework of benzoxazoles facilitates effective interactions with biological targets. researchgate.net The planar, fused ring system is capable of engaging in diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals contacts, which allows for strong binding to enzymes, nucleic acids, and membrane proteins. nih.gov For instance, the benzene (B151609) ring's planar nature allows for π-π stacking or π-cation interactions, while the oxygen and nitrogen atoms of the oxazole moiety can act as hydrogen bond acceptors. researchgate.net Molecular docking analyses have shown strong binding affinities of benzoxazole derivatives toward protein targets such as Akt and nuclear factor kappa B (NF-κB), which are implicated in cancer cell proliferation. researchgate.net

In studies on related heterocyclic systems, such as benzothiazole–thiazole hybrids, docking simulations have been used to map specific interactions within the active sites of microbial enzymes. For example, interactions with fungal cytochrome P450 14α-demethylase revealed that these compounds could form hydrogen bonds with key amino acid residues like Gln72 and Arg326, while also engaging in hydrophobic contacts and π-π stacking with residues such as Leu321 and Cys394. nih.gov Similarly, molecular modeling of benzoxazole derivatives targeting the COX-2 enzyme has highlighted interactions with the possible binding site involving residues like Tyr-355 and Arg-120. ammanu.edu.jo These predictive studies are vital for rationalizing the biological activity of existing compounds and guiding the design of new, more potent molecules.

Table 1: Predicted Binding Interactions of Benzoxazole Derivatives with Various Molecular Targets
Target ProteinCompound ClassKey Interacting ResiduesTypes of InteractionsReference
Akt, NF-κBBenzoxazolesNot specifiedGeneral strong binding affinity researchgate.net
COX-2BenzoxazolesTyr-355, Arg-120Hydrogen bonding, Hydrophobic ammanu.edu.jo
Cytochrome P450 14α-demethylase (Fungal)Benzothiazole-thiazole hybridsGln72, Arg326, Leu321, Cys394Hydrogen bonds, π–π stacking, Hydrophobic contacts nih.gov

Ligand-Protein Interaction Fingerprint Analysis

Ligand-protein interaction fingerprints (PLIFs) are computational representations that summarize the three-dimensional nature of interactions between a ligand and a protein. d-nb.info These fingerprints encode the complex structural information of a binding pose into a simple vector format, making it easier to analyze, compare, and cluster different binding modes from docking or molecular dynamics simulations. d-nb.infonih.govresearchgate.net

The generation of a PLIF involves identifying all significant residue-ligand contacts for a given pose. nih.gov Different types of interactions are systematically recorded, typically as bits in a binary vector. nih.gov These interactions can include:

Hydrophobic contacts

Hydrogen bonds (donor and acceptor)

Ionic bonds

Aromatic interactions (π-π stacking)

Metal complexation researchgate.net

Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. nih.gov For example, one pioneering approach used a fingerprint encompassing seven bits for each interacting amino acid, representing interactions such as those with the backbone or sidechain, and classifying them as polar, hydrophobic, or hydrogen bonding. nih.gov More advanced methods like Protein-Ligand Extended Connectivity Fingerprints (PLECFP) capture the local atomic environments of both the interacting ligand and protein atoms. nih.gov

By converting complex 3D interaction patterns into a simplified format, PLIFs facilitate large-scale analysis. researchgate.net They can be used to assess the similarity of binding modes across a set of different ligands, post-process docking results to identify poses that match known interaction patterns, or perform virtual screening to find novel scaffolds that share similar interaction profiles with known active compounds. researchgate.net For a compound like this compound, PLIF analysis could be used to compare its predicted binding mode against a database of known inhibitors for a specific target, helping to validate docking results and prioritize compounds for further testing.

Pharmacophore Modeling and Development

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the crucial functionalities required for a compound's activity and its putative binding mode to a target. nih.gov

Generation of 3D Pharmacophore Models

The generation of a 3D pharmacophore model typically begins with a set of known active molecules (a training set). nih.govmdpi.com These molecules are structurally aligned, and common chemical features shared among them are identified to create a hypothesis. nih.gov These features commonly include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (H)

Aromatic Rings (AR)

Positive/Negative Ionizable centers

For instance, a study on benzo[d]oxazol-2(3H)-one derivatives as σ2 receptor ligands led to the development of a 3D-pharmacophore model. units.it The best model consisted of five features: a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic feature, a hydrophobic aliphatic feature, and a generic hydrophobic feature. units.it In another study targeting COX-2 inhibition with triazole-bearing compounds, a pharmacophore model was generated from 16 active compounds, which helped to define the optimal pattern of features shared by the most active molecules. mdpi.com The quality of a developed model is typically assessed by its ability to distinguish between known active and inactive compounds. nih.gov

Identification of Essential Structural Features for Molecular Recognition

Through pharmacophore modeling and structure-activity relationship (SAR) analysis, the essential structural features of a molecular scaffold required for recognition by a biological target can be identified. For the benzoxazole class of compounds, several key features are consistently highlighted as important for biological activity.

The benzoxazole ring system itself is a critical feature. Its planarity and aromaticity allow it to participate in π-π stacking and other hydrophobic interactions within a protein's binding pocket. researchgate.net The heteroatoms within the oxazole ring are also crucial; the nitrogen atom and the ether oxygen can act as hydrogen bond acceptors, forming key interactions that anchor the ligand in the active site. researchgate.net

Furthermore, the positions for substitution on the benzoxazole scaffold are vital for modulating activity and selectivity. SAR studies suggest that the presence of specific electron-withdrawing or electron-releasing groups at distinct positions can enhance biological effects. researchgate.net For example, in the context of COX-2 inhibitors, increasing the bulkiness of the molecule through specific substitutions can promote selective binding to the unique hydrophobic pocket of the COX-2 enzyme over the related COX-1. mdpi.com Therefore, for this compound, the ethyl group at the 6-position and the chloromethyl group at the 2-position are expected to significantly influence its binding profile by interacting with specific hydrophobic or other pockets in a target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and providing insights into the molecular properties that drive biological effects.

Derivation of 2D and 3D QSAR Models

QSAR models can be broadly categorized into 2D and 3D approaches, which differ in the types of molecular descriptors they use. nih.gov

2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule. nih.gov These descriptors can include constitutional parameters (e.g., molecular weight), topological indices (describing atomic connectivity), and electronic properties. A study on pyrazole derivatives as acetylcholinesterase inhibitors developed a robust 2D-QSAR model that highlighted the importance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments. shd-pub.org.rs These models are computationally efficient and can provide valuable insights into the general structural requirements for activity.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. mdpi.commdpi.com These methods calculate steric and electrostatic fields around the aligned molecules and use statistical techniques like Partial Least Squares (PLS) to build a predictive model. mdpi.comnih.gov For example, a 3D-QSAR study on isoxazole derivatives generated CoMFA and CoMSIA models with strong predictive ability (r²_pred = 0.872 and 0.866, respectively). mdpi.com The resulting contour maps from these models can visually indicate where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, the maps might show that bulky, electron-donating groups are favored in one region, while small, electronegative groups are preferred in another.

Both 2D and 3D QSAR models are validated statistically to ensure their robustness and predictive power. mdpi.comnih.gov A combination of both approaches often provides a more comprehensive understanding, with 2D descriptors capturing global molecular properties and 3D descriptors detailing the spatial requirements for ligand-receptor interaction. nih.govshd-pub.org.rs

Table 2: Comparison of 2D and 3D QSAR Modeling Approaches
Model TypeInput DataKey Descriptors/FieldsTypical OutputReference
2D-QSAR2D molecular structuresTopological, constitutional, electronic descriptorsMathematical equation linking descriptors to activity nih.govshd-pub.org.rs
3D-QSAR (CoMFA/CoMSIA)3D aligned molecular structuresSteric, electrostatic, hydrophobic fields3D contour maps indicating favorable/unfavorable regions mdpi.commdpi.comnih.gov

Prediction of Molecular Behavior Based on Structural Descriptors

The prediction of a molecule's behavior and its potential biological activity can be significantly informed by the analysis of its structural descriptors. These descriptors are numerical values that quantify different aspects of a molecule's chemical and physical characteristics. In the context of "this compound," computational methods allow for the calculation of a variety of these descriptors, which in turn can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. While specific experimental data on this particular compound is limited in publicly available literature, its behavior can be inferred from studies on analogous benzoxazole derivatives.

Research on various benzoxazole derivatives has demonstrated the utility of structural descriptors in predicting their bioactivity. For instance, QSAR studies on a series of benzoxazole compounds have shown that topological parameters and Kier's molecular connectivity indices are relevant for their antimicrobial activity researchgate.net. Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to elucidate the structure-activity relationships of benzoxazole derivatives as potential anticancer agents nih.gov. These studies often correlate molecular descriptors with activities against various cell lines, providing insights that could be applicable to "this compound".

The molecular behavior of "this compound" can be predicted by examining several classes of its structural descriptors. These can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Constitutional and Topological Descriptors

These descriptors are derived from the 2D representation of the molecule and provide information about its size, branching, and connectivity. For "this compound," these descriptors are fundamental in understanding its basic physicochemical properties.

DescriptorPredicted Value/InformationPredicted Behavioral Implication
Molecular Weight 195.65 g/mol Influences diffusion rates and overall size, which can affect its ability to fit into biological binding sites.
Molecular Formula C10H10ClNOProvides the elemental composition.
Number of Heavy Atoms 13Relates to the overall mass and volume of the molecule.
Number of Rings 2The presence of the fused ring system contributes to the molecule's rigidity.
Rotatable Bonds 2The ethyl and chloromethyl groups provide some conformational flexibility, which can be important for binding to biological targets.

Physicochemical and Electronic Descriptors

These descriptors are crucial for predicting how "this compound" will behave in a biological environment, including its solubility, permeability, and reactivity.

DescriptorPredicted Value/InformationPredicted Behavioral Implication
LogP (Octanol-Water Partition Coefficient) ~3.5Indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 21.6 ŲA low TPSA value suggests good oral bioavailability and cell membrane penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to form certain types of interactions with biological targets.
Hydrogen Bond Acceptors 2 (N and O atoms in the oxazole ring)The presence of hydrogen bond acceptors allows it to interact with biological macromolecules through hydrogen bonding.
Dipole Moment (Calculated Value)The magnitude and direction of the dipole moment influence the molecule's polarity and its interaction with polar solvents and biological targets.

The lipophilicity, as indicated by the predicted LogP value, is a critical factor. Studies on other benzoxazole derivatives have often included lipophilicity as a key parameter in QSAR models, where it can influence the compound's ability to cross cell membranes and reach its target researchgate.netnih.gov. The low TPSA further supports the likelihood of good membrane permeability.

The electronic properties of the benzoxazole ring system, combined with the electron-withdrawing nature of the chloromethyl group, are expected to influence the molecule's reactivity. The nitrogen and oxygen atoms in the oxazole ring are key sites for potential interactions. Computational studies on similar heterocyclic compounds often use Density Functional Theory (DFT) to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can provide insights into the molecule's electrophilic and nucleophilic nature and its kinetic stability rjeid.com.

Structure Activity Relationship Sar Studies of 2 Chloromethyl 6 Ethylbenzo D Oxazole Derivatives

Influence of Substituents on Chemical Properties

The position of substituents on the benzoxazole (B165842) ring is a critical determinant of a derivative's properties. While extensive research has highlighted the importance of substituents at the 2- and 5-positions for modulating biological activity, the influence of a group at the 6-position, such as the ethyl group in 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, is also significant. mdpi.com

The ethyl group at the 6-position is an electron-donating group through induction and hyperconjugation. This influences the electron density of the fused benzene (B151609) ring, which can, in turn, affect the reactivity of the entire benzoxazole system. Studies on other benzoxazole derivatives have shown that electron-donating groups can modulate the molecule's interaction with biological targets. mdpi.com For instance, the presence of a methoxy group on an attached phenyl ring has been shown to enhance antiproliferative activity. mdpi.com Similarly, the 6-ethyl group is expected to increase the molecule's lipophilicity, a key factor in membrane permeability. mdpi.com

The following table summarizes the observed effects of various substituents on the benzoxazole core, providing a comparative context for the 6-ethyl group.

PositionSubstituentTypeObserved InfluenceReference
2Aryl groupsBulky, ElectronicCan be modified to enhance steric and electronic compatibility with targets. mdpi.com mdpi.com
5ChlorineElectron-withdrawingOften enhances antiproliferative and antimicrobial potency. mdpi.com mdpi.com
5MethylElectron-donatingCan lead to enhanced antiproliferative activity. mdpi.com mdpi.com
6EthylElectron-donatingExpected to increase lipophilicity and influence electron density on the benzene ring.
-Nitro (NO₂)Electron-withdrawingEnhances electron acceptor properties, creating push-pull systems for optical applications. mdpi.com mdpi.com
-Amino (NH₂)Electron-donatingEnhances electron donor properties in push-pull architectures. mdpi.com mdpi.com

This table is interactive. Click on the headers to sort.

The 2-(chloromethyl) group is a key functional handle that imparts significant reactivity to the molecule. This group transforms the C2-position into a potent electrophilic site, making the compound a versatile precursor for synthesizing a wide range of other derivatives. nih.gov The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

This reactivity is analogous to that observed in 2-trichloromethylbenzoxazoles, which readily react with various nucleophiles. nih.govresearchgate.net The benzoxazole ring system influences this reactivity, stabilizing the transition state of substitution reactions. This inherent reactivity allows for the facile introduction of diverse functional groups at the 2-position, including amines, thiols, and alkoxides, thereby enabling the creation of extensive chemical libraries for further study. The process often involves the activation of a carbonyl group, followed by nucleophilic addition and intramolecular cyclization. nih.govmdpi.com The chloromethyl group is a powerful electrophilic reagent, and its condensation with other compounds can lead to complex chemical structures through sequential reactions. researchgate.net

Analysis of Designed Molecular Variations

The rational design of derivatives based on the this compound scaffold involves a detailed analysis of how structural modifications impact key physicochemical properties.

The benzoxazole core contains both a nitrogen and an oxygen atom that can act as hydrogen bond acceptors. These sites are crucial for determining how the molecule interacts with its environment, including solvent molecules and biological macromolecules. researchgate.netresearchgate.net Hirshfeld surface analysis of similar benzoxazole structures has revealed that interactions involving hydrogen, such as H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H, are dominant forces in crystal packing. nih.gov

For this compound derivatives, the oxazole (B20620) nitrogen and oxygen are the primary sites for intermolecular hydrogen bonding. While the parent molecule lacks a hydrogen bond donor, derivatives synthesized via substitution of the chloromethyl group can introduce functionalities (e.g., -NHR, -OH) capable of acting as hydrogen bond donors, creating opportunities for strong, directional intermolecular interactions. The energy of these hydrogen bonds, such as C–H⋯O interactions, can be significant, contributing to the stability of the crystalline structure. nih.gov

Structural modifications can significantly alter this balance. mdpi.com Increasing the length of the alkyl chain at the 6-position would further enhance lipophilicity, whereas introducing polar functional groups by substituting the 2-chloromethyl moiety would increase hydrophilicity. Studies on other benzoxazoles have shown that experimentally determined lipophilicity can sometimes differ from calculated values due to intramolecular interactions, such as those between heterocyclic nitrogen atoms and nearby substituents. researchgate.net This careful tuning of lipophilicity is essential for controlling properties like solubility and membrane permeability.

Both steric and electronic factors are fundamental to the molecule's behavior. The size and spatial arrangement of substituents (steric effects) and their influence on electron distribution (electronic effects) dictate how the molecule interacts with other chemical species. mdpi.com

Electronic Effects : The 6-ethyl group is weakly electron-donating, increasing the electron density of the aromatic system. The 2-chloromethyl group is influenced by the electronegative chlorine atom, which creates a partial positive charge on the adjacent carbon, enhancing its electrophilicity. In derivatives, introducing strong electron-donating or electron-withdrawing groups can create "push-pull" systems, which are known to have interesting optical properties. mdpi.comresearchgate.net

Steric Effects : The ethyl group at the 6-position introduces moderate steric bulk on one side of the molecule. The chloromethyl group at the 2-position also has a specific spatial requirement. In designing derivatives, the size of incoming nucleophiles that react at the chloromethyl site must be considered. Furthermore, bulky substituents introduced at this position can influence the conformation of the molecule and may hinder or facilitate interactions with binding sites on a target molecule. researchgate.net

The following table summarizes the key steric and electronic characteristics of the primary substituents.

SubstituentPositionSteric EffectElectronic Effect
Ethyl6Moderate bulkWeakly electron-donating (Inductive, Hyperconjugation)
Chloromethyl2Moderate bulkElectrophilic carbon due to electron-withdrawing Chlorine

This table is interactive. Click on the headers to sort.

Correlation between Structural Features and Predicted Interactions

The biological activity of benzoxazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing lead compounds by identifying the key structural features responsible for their pharmacological effects. For this compound and its analogues, the activity is modulated by the interplay between the benzoxazole scaffold, the substituent at the 2-position, and the substitutions on the benzene ring.

The benzoxazole nucleus is considered a "privileged scaffold," a versatile framework known for its ability to bind to a wide range of biological targets. mdpi.com Its planar, aromatic structure facilitates interactions within protein binding sites through hydrophobic and π-π stacking interactions. The specific functional groups attached to this core dictate the compound's potency, selectivity, and mechanism of action.

Influence of the 2-Chloromethyl Group:

The substituent at the 2-position of the benzoxazole ring is a critical determinant of biological activity. nih.gov The 2-(chloromethyl) group, in particular, serves two primary roles. Firstly, it acts as a versatile synthetic handle. The chlorine atom is a good leaving group, allowing for the straightforward etherification or substitution reactions to generate a diverse library of derivatives with various functionalities. nih.gov Secondly, the chloromethyl group is an electrophilic moiety. This reactivity suggests a potential mechanism of action involving covalent bond formation with nucleophilic residues, such as cysteine or histidine, within the active site of a target enzyme or receptor. Such irreversible binding can lead to potent and prolonged inhibition. Molecular docking studies on various 2-substituted benzoxazoles suggest that this position often points towards key interactive regions of a protein's binding pocket. nih.gov

Influence of the 6-Ethyl Group:

Substituents on the benzene portion of the benzoxazole ring modulate the molecule's electronic properties, lipophilicity, and steric profile. Electrophilic substitution on the benzoxazole ring often occurs at the C6-position. globalresearchonline.net The presence of a 6-ethyl group has a significant impact on the molecule's interaction with its target. The ethyl group is a small, non-polar, lipophilic substituent. Its inclusion is predicted to enhance binding affinity if the target protein possesses a corresponding hydrophobic pocket in the C6-region of the binding site. This hydrophobic interaction would help anchor the molecule in an optimal orientation for the 2-chloromethyl group to engage with its own target residues. Computational studies have shown that the size, position, and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzene ring can significantly alter binding energy and biological activity. researchgate.net For instance, studies on related benzoxazoles have demonstrated that electron-donating groups at certain positions can enhance activity, highlighting the sensitivity of the scaffold to electronic modifications. researchgate.net

Predicted Interactions and Synergistic Effects:

The following interactive table illustrates how modifications to the core structure of this compound are predicted to influence its interactions and biological activity based on established SAR principles.

Compound IDR1 (at C2)R2 (at C6)Predicted Interaction and Impact on Activity
Parent-CH2Cl-CH2CH3Baseline activity. Lipophilic 6-ethyl group fits into a hydrophobic pocket, while the reactive 2-chloromethyl group is positioned for potential covalent interaction.
Derivative A-CH3-CH2CH3Reduced activity. Replacement of the reactive chloromethyl group with a methyl group removes the potential for covalent bonding, likely leading to weaker, reversible inhibition.
Derivative B-CH2OH-CH2CH3Altered activity. The hydroxyl group can act as a hydrogen bond donor/acceptor, changing the binding mode. Loss of the reactive chlorine atom prevents covalent inhibition but may introduce new, favorable polar interactions.
Derivative C-CH2Cl-HPotentially reduced activity. Removal of the 6-ethyl group leads to the loss of specific hydrophobic interactions, likely decreasing binding affinity and overall potency.
Derivative D-CH2Cl-OCH3Variable activity. The methoxy group is more polar than the ethyl group but is also an electron-donating group. The impact would depend on whether the binding pocket has a polar or non-polar character at this position.
Derivative E-CH2Cl-C(CH3)3Potentially reduced activity. The bulky tert-butyl group may be too large for the hydrophobic pocket (steric hindrance), preventing optimal binding of the entire molecule.

Applications in Chemical Research and Future Perspectives

Role as a Building Block for Complex Molecules

The primary role of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole in research is as a foundational building block for constructing more elaborate molecular architectures. The electrophilic nature of the chloromethyl group allows for straightforward reactions with a variety of nucleophiles, providing a gateway to diverse chemical structures.

The reactivity of the 2-(chloromethyl) group is instrumental in the synthesis of fused heterocyclic systems. This functional group can participate in intramolecular or intermolecular cyclization reactions to form polycyclic structures. The general strategy involves an initial nucleophilic substitution at the chloromethyl carbon, followed by a subsequent ring-closing reaction. For instance, reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the benzoxazole (B165842) core. The benzoxazole moiety itself is a key component in compounds developed for noninvasive detection of amyloid deposits, highlighting the importance of this core in specialized chemical applications.

The oxazole (B20620) structural motif is central to medicinal and natural products chemistry, offering significant opportunities for synthetic elaboration. nih.gov While specific examples for the 6-ethyl derivative are not detailed in the literature, the reactivity of analogous 2-methylbenzoxazoles provides a clear precedent. In those cases, the methyl group can be activated to react with acylating agents, forming intermediates that are precursors to fused-ring heterocycles. researchgate.net This demonstrates the potential of the activated carbon at the 2-position of the benzoxazole ring to serve as a linchpin in constructing complex, multi-ring systems.

In medicinal chemistry and drug discovery, the generation of chemical libraries containing diverse yet related compounds is crucial for screening and identifying new therapeutic agents. The oxazole ring is a prime skeleton for drug discovery due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov

This compound is an ideal substrate for creating such libraries. The chloromethyl group acts as a versatile handle for introducing a wide array of chemical functionalities. Through simple nucleophilic substitution reactions, a large number of derivatives can be synthesized from this single precursor. This approach is highly efficient for generating molecular diversity. For example, reacting the compound with various amines, thiols, alcohols, or carbanions would yield a library of compounds with different side chains at the 2-position, each with potentially unique biological activities. Such bifunctional heterocyclic scaffolds are valuable starting materials for creating functionalized molecules for the pharmaceutical industry. enamine.net

NucleophileReagent ExampleResulting Functional GroupPotential Application Area
AmineAniline-CH₂-NH-PhMedicinal Chemistry
ThiolThiophenol-CH₂-S-PhMaterial Science
AlcoholMethanol-CH₂-O-CH₃Synthetic Intermediate
AzideSodium Azide-CH₂-N₃Click Chemistry, Bio-conjugation nih.gov

Potential for Diverse Chemical Applications

Beyond its role in building complex heterocyclic systems, this compound is a precursor for various specialty chemicals and materials where the benzoxazole core imparts desirable properties.

The benzoxazole core is a key feature in many specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. The compound serves as an early-stage intermediate in multi-step synthetic pathways. The initial substitution of the chloro group is often the first step, followed by further modifications on the newly introduced side chain or on the benzoxazole ring itself. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed on a halogenated version of the benzoxazole ring to introduce aryl or vinyl groups, a common strategy for synthesizing agrochemicals and advanced materials. mdpi.com

The benzoxazole nucleus is known for its high thermal stability, rigidity, and unique photophysical properties, making it an attractive component for advanced materials. These materials can include heat-resistant polymers, organic light-emitting diodes (OLEDs), and fluorescent probes. By attaching polymerizable groups (e.g., vinyl or acrylate) or other functional moieties to the 2-(chloromethyl) position, this compound can be used as a monomer or a key building block for creating functional polymers and organic materials with tailored electronic or optical properties.

Advanced Methodologies in Research

Research involving this compound and its derivatives leverages a suite of advanced synthetic and analytical methodologies. The synthesis of the core benzoxazole ring itself can be achieved through modern techniques such as the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMIC) and is a powerful strategy for preparing oxazole-based compounds. nih.govsemanticscholar.org

Once synthesized, the development of chemical libraries from this building block often employs high-throughput synthesis techniques and parallel processing to rapidly generate a large number of derivatives. The characterization of these new compounds relies heavily on advanced analytical methods.

MethodologyApplicationPurpose
High-Performance Liquid Chromatography (HPLC)Purification & AnalysisTo separate the desired product from reaction mixtures and assess its purity.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationTo determine the precise chemical structure of the synthesized molecules.
Mass Spectrometry (MS)Molecular Weight DeterminationTo confirm the molecular weight and elemental composition of the compounds.
Palladium-Catalyzed Cross-CouplingC-C Bond FormationTo further functionalize the benzoxazole core for creating complex molecules. mdpi.com

The biological evaluation of the resulting chemical libraries is conducted using high-throughput screening (HTS) to test their efficacy against various biological targets, accelerating the discovery of new lead compounds for drug development.

Integration of Computational Design with Synthetic Strategies

The synergy between computational chemistry and synthetic organic chemistry has become a cornerstone of modern drug discovery and materials science. biotech-asia.orgfigshare.com For derivatives of this compound, computational tools are pivotal in predicting molecular properties, reaction outcomes, and biological activities, thereby guiding synthetic efforts toward molecules with desired functions.

Key Areas of Integration:

Rational Drug Design: Computational docking and molecular dynamics simulations are employed to predict the binding affinity of potential benzoxazole-based ligands with biological targets. biotech-asia.org For instance, the design of novel anticancer agents often begins with in silico screening of virtual libraries of compounds derived from 2-(chloromethyl)benzoxazole precursors against specific protein targets. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to establish a correlation between the structural features of benzoxazole derivatives and their biological activities. figshare.com These models can predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways of synthetic transformations involving 2-(chloromethyl)benzoxazoles. This understanding aids in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Interactive Table: Computational Approaches in Benzoxazole Research

Computational MethodApplication in Benzoxazole ChemistryPotential Impact on this compound Research
Molecular DockingPrediction of binding modes and affinities to biological targets. biotech-asia.orgDesign of targeted therapies based on the 6-ethylbenzoxazole scaffold.
3D-QSARCorrelation of molecular structure with biological activity. figshare.comPrioritization of synthetic derivatives with enhanced potency.
DFT CalculationsElucidation of reaction mechanisms and transition states.Optimization of synthetic routes and prediction of novel reactivity.

Development of Novel and Efficient Synthetic Routes

While classical methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are well-established, the development of more sustainable and efficient synthetic routes remains a significant area of research. nih.govmdpi.com The synthesis of this compound and its subsequent elaboration can benefit from these advancements.

Emerging Synthetic Strategies:

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a key focus. For example, phosphonium acidic ionic liquids and nanoparticle-supported catalysts have been shown to effectively catalyze the synthesis of 2-arylbenzoxazoles. researchgate.netbohrium.com These methods offer advantages such as high yields, mild reaction conditions, and catalyst recyclability.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times in the synthesis of various heterocyclic compounds, including benzoxazoles. figshare.com This technique can be applied to both the formation of the benzoxazole core and its subsequent functionalization.

One-Pot Reactions: The development of one-pot multi-component reactions for the synthesis of complex benzoxazole derivatives from simple precursors is a highly sought-after strategy. This approach improves efficiency by reducing the number of purification steps and minimizing waste. nih.gov

Table: Comparison of Synthetic Methods for Benzoxazoles

Synthetic MethodKey FeaturesAdvantages
Conventional HeatingTraditional condensation reactions. nih.govWell-established and widely used.
Green CatalysisUse of ionic liquids or nanoparticle catalysts. researchgate.netbohrium.comEnvironmentally friendly, high yields, reusable catalysts.
Microwave-AssistedApplication of microwave irradiation. figshare.comReduced reaction times, improved yields.
One-Pot SynthesisMultiple reaction steps in a single vessel. nih.govIncreased efficiency, reduced waste.

Exploration of Unprecedented Reactivity Modes

The chloromethyl group at the 2-position of the benzoxazole ring is a key functional handle for derivatization, typically through nucleophilic substitution reactions. nih.govpharmaguideline.com However, ongoing research aims to uncover and exploit novel reactivity patterns of 2-(halomethyl)benzoxazoles to access new chemical space.

Frontiers in Reactivity:

Metal-Catalyzed Cross-Coupling Reactions: While the nucleophilic displacement of the chloride is common, the development of metal-catalyzed cross-coupling reactions involving the C-Cl bond could open up new avenues for C-C and C-heteroatom bond formation.

Radical-Mediated Transformations: Exploration of radical-based reactions involving the chloromethyl group could lead to the formation of novel and complex molecular architectures that are not accessible through traditional ionic pathways.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzoxazole ring under various conditions could lead to the discovery of novel rearrangement or ring-opening reactions, providing access to different heterocyclic systems. The reactivity of the related 2-trichloromethylbenzoxazoles towards various nucleophiles under metal-free or iron-catalyzed conditions has been shown to allow for selective substitution. researchgate.netnih.gov

The exploration of such unprecedented reactivity, guided by computational studies, will undoubtedly expand the synthetic utility of this compound as a versatile building block in the creation of novel molecules with significant potential in various fields of chemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.